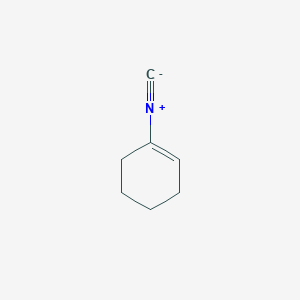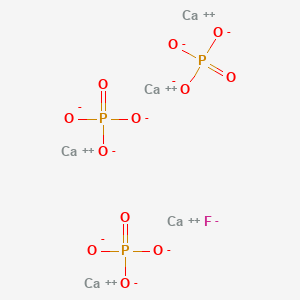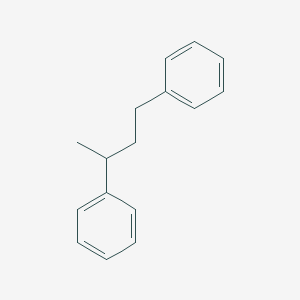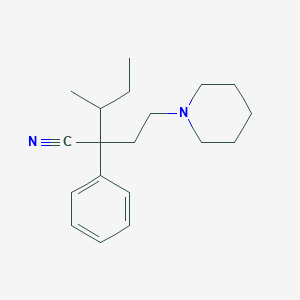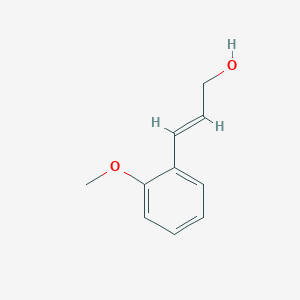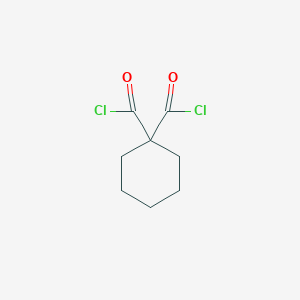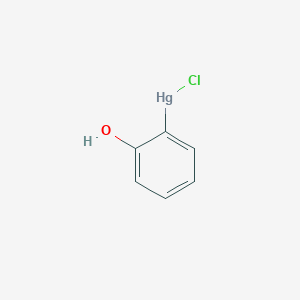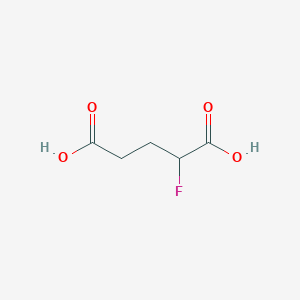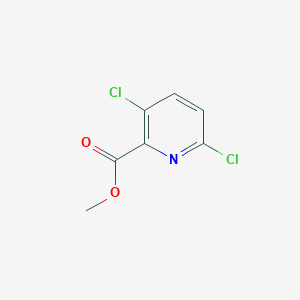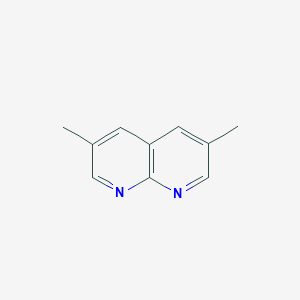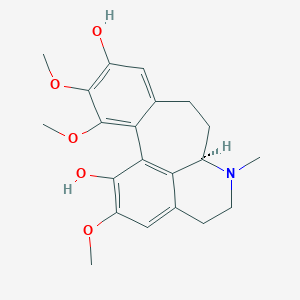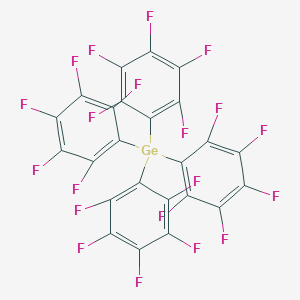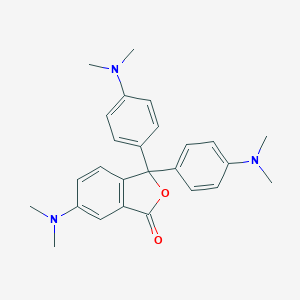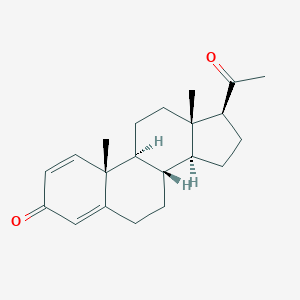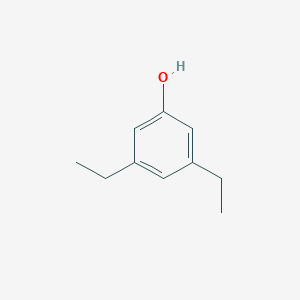
3,5-Diethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethylphenol is a chemical compound that is commonly used in various scientific research applications due to its unique properties. It is an organic compound that belongs to the family of phenols and is also known as DEP. This compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.
Mecanismo De Acción
The mechanism of action of 3,5-Diethylphenol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain chemicals in the body, which can have a range of effects on physiological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,5-Diethylphenol are not fully understood. However, studies have shown that this compound can have a range of effects on various physiological processes. It has been shown to have anti-inflammatory properties and can also act as an antioxidant. Additionally, it has been shown to have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-Diethylphenol in lab experiments are its unique properties and its ability to act as a starting material for the synthesis of other compounds. However, there are also limitations to its use. For example, it can be difficult to obtain pure samples of this compound, and it can also be expensive.
Direcciones Futuras
There are several future directions for research on 3,5-Diethylphenol. One potential area of research is its use as an anti-cancer agent. Additionally, research could be conducted to better understand the mechanism of action of this compound and its effects on various physiological processes. Further research could also be conducted to develop more efficient methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of 3,5-Diethylphenol involves the reaction of 3,5-diethylphenyl magnesium bromide with water. The reaction takes place in the presence of a catalyst, which is usually a palladium catalyst. The reaction yields 3,5-Diethylphenol as the final product. This method of synthesis is widely used and is considered to be the most efficient method for producing this compound.
Aplicaciones Científicas De Investigación
3,5-Diethylphenol is widely used in scientific research due to its unique properties. It is used as a reagent in various chemical reactions and is also used as a starting material for the synthesis of other compounds. This compound is also used in the production of various industrial products such as plastics, resins, and adhesives. Additionally, it is used in the production of fragrances and flavors.
Propiedades
Número CAS |
1197-34-8 |
|---|---|
Nombre del producto |
3,5-Diethylphenol |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3,5-diethylphenol |
InChI |
InChI=1S/C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
LPCJHUPMQKSPDC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC(=C1)O)CC |
SMILES canónico |
CCC1=CC(=CC(=C1)O)CC |
Otros números CAS |
1197-34-8 |
Sinónimos |
3,5-diethylphenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



